4-Chloro-2-(1-methylcyclohexyl)phenol
Description
4-Chloro-2-(1-methylcyclohexyl)phenol is a halogenated phenolic compound characterized by a chlorine substituent at the para position (C4) and a bulky 1-methylcyclohexyl group at the ortho position (C2) of the phenolic ring. This structure imparts unique physicochemical properties, including enhanced hydrophobicity and steric hindrance, which influence its reactivity, environmental persistence, and biological interactions.
Properties
CAS No. |
90137-74-9 |
|---|---|
Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
4-chloro-2-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C13H17ClO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3 |
InChI Key |
GJPFNEJNBCKFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylcyclohexyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-(1-methylcyclohexyl)phenol. This reaction typically requires the use of a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the phenol ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(1-methylcyclohexyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methylcyclohexyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom and the 1-methylcyclohexyl group can influence the compound’s lipophilicity and its ability to penetrate cell membranes. These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Key Observations:
- Steric hindrance from the methylcyclohexyl group may also reduce reactivity in electrophilic substitution reactions compared to less bulky analogs like chlorophene .
- Environmental Fate: Chlorophene and 4-chloro-2-methylphenol undergo rapid oxidation by manganese oxides (e.g., δ-MnO₂), forming coupling products (e.g., dimers or quinones) . The bulky substituents in this compound may slow degradation, increasing environmental persistence.
Antimicrobial and Anticancer Activity:
- Anticancer Activity: Derivatives like 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h) exhibit significant activity against SNB-19 (glioblastoma) and NCI-H460 (lung cancer) cell lines (PGI >55 at 10 µM) .
- Antimicrobial Activity: Chlorophenols with heterocyclic substituents (e.g., pyrazole, imidazole) show broad-spectrum activity. For example, 4-Chloro-2-((1E,4E)-2-(pyridin-3-yl)-3H-benzo[b][1,4]diazepin-4-yl)phenol (5e) inhibits Candida albicans and Aspergillus fumigatus (MIC: 12–26 µg/mL) . In contrast, bulkier substituents like methylcyclohexyl may reduce antimicrobial efficacy due to reduced cell permeability .
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